3-ethyl-1,3-oxazolidin-2-one

Physical Chemistry Thermophysical Properties Analytical Chemistry

3-Ethyl-1,3-oxazolidin-2-one (CAS 5261-18-7) is a heterocyclic oxazolidinone with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol. Its key physicochemical properties include a density of 1.097 g/cm³, a boiling point of 269°C at 760 mmHg, a flash point of 116.5°C, and a logP value of 0.39640.

Molecular Formula C5H9NO2
Molecular Weight 115.1
CAS No. 5261-18-7
Cat. No. B6250373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1,3-oxazolidin-2-one
CAS5261-18-7
Molecular FormulaC5H9NO2
Molecular Weight115.1
Structural Identifiers
SMILESCCN1CCOC1=O
InChIInChI=1S/C5H9NO2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1,3-oxazolidin-2-one (CAS 5261-18-7): Physical and Structural Baseline for Procurement


3-Ethyl-1,3-oxazolidin-2-one (CAS 5261-18-7) is a heterocyclic oxazolidinone with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol [1]. Its key physicochemical properties include a density of 1.097 g/cm³, a boiling point of 269°C at 760 mmHg, a flash point of 116.5°C, and a logP value of 0.39640 . The compound is characterized by the IUPAC Standard InChIKey BELGHMWMXFCZTP-UHFFFAOYSA-N [2]. It is typically available from vendors at a minimum purity of 95% .

Why 3-Ethyl-1,3-oxazolidin-2-one (5261-18-7) Cannot Be Casually Substituted with Other Oxazolidinones


Generic substitution with other N-alkyl oxazolidinones, such as the 3-methyl analog (CAS 19836-78-3), is inadvisable due to significant and quantifiable differences in physical properties that directly impact downstream processing and analytical workflows. As detailed in Section 3, these differences include a >180°C increase in boiling point, a substantial shift in lipophilicity (ΔlogP ~0.4), and altered density and refractive index . Furthermore, the specific N-ethyl substitution pattern imparts a unique reactivity profile in enzymatic synthesis and serves as a distinct model compound for biocatalytic pathway development, as demonstrated by Yadav and Pawar [1]. These variations are critical for applications requiring precise retention times, specific solubility, or consistent performance in established synthetic protocols. Simply substituting the compound without adjusting for these parameters would introduce significant variability and compromise the reproducibility of analytical and synthetic procedures.

Quantitative Differentiation of 3-Ethyl-1,3-oxazolidin-2-one: Key Evidence for Scientific Selection


Boiling Point Elevation: +181°C Higher than 3-Methyl Analog

The boiling point of 3-ethyl-1,3-oxazolidin-2-one is significantly higher than its closest analog, 3-methyl-1,3-oxazolidin-2-one. The ethyl derivative has a reported boiling point of 269°C at 760 mmHg , while the 3-methyl derivative boils at 87-90°C at 1 mmHg (lit.) . Even under reduced pressure, the 3-methyl derivative's boiling point is substantially lower. This ~180°C difference in boiling point is critical for purification by distillation and for analytical methods like GC.

Physical Chemistry Thermophysical Properties Analytical Chemistry

Increased Lipophilicity: ΔlogP = +0.39 vs. 3-Methyl Analog

The lipophilicity of 3-ethyl-1,3-oxazolidin-2-one is quantified by a calculated LogP value of 0.39640 . In contrast, the calculated LogP for the unsubstituted oxazolidin-2-one core is -0.76 . The 3-methyl derivative's LogP is approximately 0.01 . The ethyl group confers a substantial increase in lipophilicity compared to the methyl analog (ΔLogP ≈ +0.39) and an even larger increase relative to the unsubstituted core (ΔLogP ≈ +1.16).

Medicinal Chemistry Lipophilicity ADME Properties

Distinct Enzymatic Synthesis Reactivity: Kinetic Model Compound

The compound was selected as the model substrate for a novel, two-step enzymatic synthesis of oxazolidinones using 2-aminoethanol and dimethyl carbonate [1]. A comprehensive kinetic study, screening eight immobilized lipases, identified Candida antarctica lipase B (Novozyme 435) as the optimal catalyst for this specific transformation [1]. The study fully elucidated the reaction mechanism and determined kinetic constants and activation energies for each consecutive step, establishing a validated and quantifiable synthetic protocol for this compound [1].

Biocatalysis Enzymatic Synthesis Process Chemistry

Specific Enzyme Inhibition Profile: Rat sEH IC50 of 240 nM

This compound exhibits quantifiable inhibition of soluble epoxide hydrolase (sEH). In cell-free assays, it shows an IC50 of 240 nM against rat sEH and 61.7 nM against human sEH [1]. While data for direct comparator N-alkyl oxazolidinones are lacking, this level of inhibitory activity establishes a baseline for structure-activity relationship (SAR) studies within the class. It is important to note that sEH inhibition is a class-associated activity, not unique to this molecule [2].

Enzymology Drug Discovery Soluble Epoxide Hydrolase

High-Value Research and Industrial Applications for 3-Ethyl-1,3-oxazolidin-2-one (5261-18-7)


Analytical Reference Standard for Chromatography and Spectroscopy

The well-defined and publicly accessible physicochemical properties of 3-ethyl-1,3-oxazolidin-2-one—including its density of 1.097 g/cm³, boiling point of 269°C at 760 mmHg, logP of 0.39640, and refractive index of 1.455 —make it an ideal reference standard. It can be used to calibrate gas chromatography (GC) retention times and high-performance liquid chromatography (HPLC) methods for a range of oxazolidinones, offering a distinct retention profile compared to its 3-methyl analog.

Model Substrate for Biocatalytic Reaction Development and Scale-Up

The detailed enzymatic synthesis and kinetic model developed by Yadav and Pawar specifically for this compound provide a robust framework for process development [1]. Researchers and process chemists can use 3-ethyl-1,3-oxazolidin-2-one as a benchmark substrate to evaluate new biocatalysts, optimize reaction conditions, or validate new reactor designs for consecutive enzymatic reactions. The established kinetic parameters offer a reliable baseline for comparison.

Baseline Compound for Lipophilicity Studies in Medicinal Chemistry

The quantifiable and significant difference in LogP between the ethyl (0.39640) and methyl (~0.01) analogs makes this compound a valuable tool in medicinal chemistry. It can serve as a baseline or control in structure-activity relationship (SAR) studies focused on modulating the lipophilicity of oxazolidinone-based drug candidates. The ~2.4x greater partition coefficient is a tangible, predictive metric for alterations in membrane permeability.

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